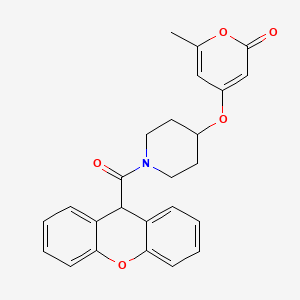

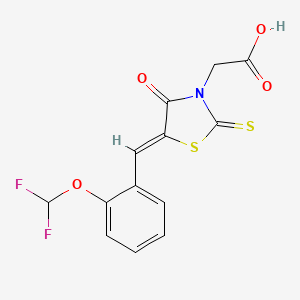

Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.355. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization

Cyclobutane-containing compounds, including Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide, are synthesized through various innovative methods. For instance, the synthesis of chiral cyclobutane containing C3-symmetric peptide dendrimers utilizes a convergent approach from 1,3,5-trisubstituted benzene and chiral gamma, epsilon-amino diacid derivatives, showcasing the compound's role in creating complex dendrimer structures (Gutiérrez-Abad, Illa, & Ortuño, 2010). Additionally, the Palladium(II)-catalyzed enantioselective C(sp3)–H activation with chiral hydroxamic acid ligand offers a pathway to cyclobutanecarboxylates containing α-chiral quaternary stereocenters, highlighting the potential for creating enantioselective compounds (Xiao et al., 2014).

Photodimerization and Polymerization

Cyclobutanecarboxylic acid derivatives demonstrate significant potential in photodimerization and polymerization processes. The photodimerization behaviors of certain benzoic acid derivatives in the crystalline state lead to cyclobutane derivatives, illustrating the utility in synthesizing new materials through light-induced reactions (Hasegawa et al., 1985). Furthermore, the scope of ring-opening metathesis polymerization (ROMP) reaction of 1-substituted cyclobutenes highlights the reactivity of cyclobutane-containing compounds in forming polymers with unique properties (Song et al., 2010).

Bioconjugation and Gelation

The mechanism of amide formation by carbodiimide for bioconjugation in aqueous media is an essential study for understanding how cyclobutanecarboxylic acid derivatives can be linked with biomolecules, facilitating their use in bioconjugation and drug delivery systems (Nakajima & Ikada, 1995). Cyclohexanecarboxylic acid-[4-(3-tetradecylureido)phenyl]amide serves as an efficient gelator for solidifying ionic liquid electrolytes, indicating the role of cyclobutanecarboxylic acid derivatives in creating solid electrolytes for dye-sensitized solar cells (Décoppet et al., 2014).

Advanced Materials and Catalysis

Cyclobutanecarboxylic acid derivatives are also pivotal in the synthesis of advanced materials and catalysis. The catalytic chemical amide synthesis at room temperature using cyclobutanecarboxylic acid derivatives underlines the efficiency of these compounds in facilitating bond formation at mild conditions, which is crucial for peptide synthesis and other organic transformations (Mohy El Dine et al., 2015).

Properties

IUPAC Name |

N-(4-phenylmethoxyphenyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(15-7-4-8-15)19-16-9-11-17(12-10-16)21-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,15H,4,7-8,13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJFUWVAQOFOJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine](/img/structure/B2529621.png)

![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2529625.png)

![Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2529627.png)

![4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide](/img/structure/B2529628.png)

![3-[(1-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2529629.png)

![2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2529634.png)

![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2529635.png)